molecular formula C23H28N2O9 B12765014 Tropisetron Citrate CAS No. 1251773-00-8

Tropisetron Citrate

Cat. No.: B12765014
CAS No.: 1251773-00-8
M. Wt: 476.5 g/mol
InChI Key: YFGSHODXSPKSDQ-KOQCZNHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tropisetron Citrate is a selective serotonin (5-HT3) receptor antagonist supplied for research use. Its primary research application has been in the study of emesis (nausea and vomiting), particularly mechanisms related to chemotherapy-induced and post-operative nausea and vomiting . Tropisetron competitively blocks 5-HT3 receptors, which are ligand-gated ion channels, in both the peripheral nervous system (on vagal nerve terminals in the gastrointestinal tract) and the central nervous system (in the chemoreceptor trigger zone) . This blockade inhibits the cation influx that initiates the emetic reflex, providing a key tool for studying this pathway . Beyond its well-characterized antiemetic applications, Tropisetron possesses a unique pharmacological profile that makes it valuable for investigating new research avenues. It also acts as a partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) . This dual action has sparked research into its potential as a neuroprotective agent. Studies on isolated retinal ganglion cells have demonstrated that Tropisetron can protect against glutamate-induced excitotoxicity, a process implicated in various neurodegenerative disorders . Evidence suggests this neuroprotection, mediated by α7 nAChR activation, involves the internalization of NMDA receptor subunits and modulation of the p38 MAPK signaling pathway . These properties make this compound a compelling compound for research in neurology and cytoprotection. This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

1251773-00-8

Molecular Formula

C23H28N2O9

Molecular Weight

476.5 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate

InChI

InChI=1S/C17H20N2O2.C6H8O7/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-5,10-13,18H,6-9H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,12+,13?;

InChI Key

YFGSHODXSPKSDQ-KOQCZNHOSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Molecular and Receptor Pharmacology of Tropisetron Citrate

Serotonin (B10506) 5-HT3 Receptor Antagonism

Tropisetron's efficacy as an antiemetic is directly attributed to its high-affinity, selective, and competitive antagonism of the 5-HT3 receptor. patsnap.comnih.gov This receptor, a member of the Cys-loop family of ligand-gated ion channels, is a key mediator of the vomiting reflex. mdpi.comnih.gov

Binding Affinity and Selectivity Profiling

Tropisetron (B1223216) demonstrates a high affinity for the 5-HT3 receptor, competitively inhibiting the binding of serotonin. drugbank.com Its indole (B1671886) structure shares a similarity with serotonin, enabling this interaction. clinpgx.org Research has quantified this affinity, with reported Ki (inhibition constant) values of approximately 5.3 nM and 11 nM in human receptors. wikipedia.orgselleckchem.com In functional assays, Tropisetron has shown a pKi of 8.48 and an IC50 (half-maximal inhibitory concentration) of 0.22 nM for the inhibition of serotonin-induced inward currents in neuroblastoma cells. ncats.io Its selectivity for the 5-HT3 receptor is notable, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors such as dopamine, histamine, and muscarinic acetylcholine (B1216132) receptors. nih.govwikipedia.org

Interactive Data Table: Tropisetron Binding Affinity for 5-HT3 Receptors

ParameterValueCell/Receptor Type
Ki2.25 nMN1E-115 Mouse Neuroblastoma Cells ([3H]quipazine displacement) ncats.io
Ki5.3 nM5-HT3 Receptor selleckchem.com
Ki11 nMHuman 5-HT3 Receptor wikipedia.org
IC500.22 nMN1E-115 Cells (Inhibition of 5-HT-induced current) ncats.io
IC5070.1 ± 0.9 nM5-HT3 Receptor selleckchem.com
pKi8.48Serotonin 3a (5-HT3a) receptor ncats.io

Mechanisms of Ligand-Receptor Interaction at the 5-HT3 Receptor

As a competitive antagonist, Tropisetron binds to the same orthosteric site on the 5-HT3 receptor as the endogenous agonist, serotonin. drugbank.com The 5-HT3 receptor is a pentameric structure composed of five subunits surrounding a central ion pore. nih.gov The binding site is located at the interface between adjacent subunits in the extracellular domain. nih.gov By occupying this site, Tropisetron stabilizes the closed state of the ion channel, preventing the influx of cations (primarily Na+, K+, and Ca2+) that would normally occur upon serotonin binding. mdpi.com This blockade of ion flux prevents the depolarization of the neuron and the propagation of the emetic signal.

Modulation of Peripheral and Central 5-HT3 Receptor Activity Pathways

Tropisetron exerts its antiemetic effects through actions on both the peripheral and central nervous systems. nih.govnih.gov

Peripheral Pathways: In the gastrointestinal tract, chemotherapeutic agents can cause damage to enterochromaffin cells, leading to a massive release of serotonin. amegroups.org This serotonin activates 5-HT3 receptors on the terminals of vagal afferent nerves, which transmit signals to the brainstem vomiting centers. drugbank.comamegroups.org Tropisetron blocks these peripheral 5-HT3 receptors, preventing the initiation of this signaling cascade. clinpgx.orgnih.gov

Central Pathways: Tropisetron also acts centrally by antagonizing 5-HT3 receptors located in the chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem. drugbank.comamegroups.org The CTZ is a critical site for detecting emetic stimuli in the blood. By blocking 5-HT3 receptors in this region, Tropisetron further inhibits the central pathways that lead to nausea and vomiting. drugbank.com The highest concentrations of 5-HT3 receptors in the central nervous system are found in the brain stem, particularly the area postrema and the nucleus tractus solitarius, which are key areas involved in the vomiting reflex. nih.gov

Nicotinic Acetylcholine Receptor (nAChR) Partial Agonism

Beyond its well-established role as a 5-HT3 antagonist, Tropisetron is also a potent and selective partial agonist at the α7 subtype of the nicotinic acetylcholine receptor. wikipedia.orgnih.gov This interaction is of significant interest for its potential therapeutic implications in neurological and psychiatric disorders. immune-system-research.com

Characterization of α7 nAChR Binding and Agonist Efficacy

Tropisetron exhibits high affinity for the α7 nAChR, with a reported Ki value of 6.9 nM. selleckchem.comsci-hub.se As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist like acetylcholine. sci-hub.se Electrophysiological studies have confirmed this partial agonist activity, with EC50 (half-maximal effective concentration) values of approximately 2.4 µM at homomeric α7 nAChRs and 1.5 µM at heteromeric α7β2 nAChRs. sci-hub.senih.gov Interestingly, at lower, nanomolar concentrations, Tropisetron can also act as a positive allosteric modulator, sensitizing the α7 nAChR to its endogenous ligand, acetylcholine. wikipedia.org

Interactive Data Table: Tropisetron Activity at α7 Nicotinic Acetylcholine Receptors

ParameterValueReceptor Subtype
Ki6.9 nMα7 nAChR selleckchem.comsci-hub.se
EC50~800 nMα7 nAChR sci-hub.se
EC50~2.4 µMHuman α7 nAChR sci-hub.senih.gov
EC50~1.5 µMHuman α7β2 nAChR sci-hub.senih.gov

Comparative Selectivity Across Neuronal and Muscle-Type nAChR Subtypes

A key feature of Tropisetron's interaction with the nicotinic receptor system is its pronounced selectivity for the α7 subtype. nih.gov Studies have shown that it has very low affinity for other neuronal nAChR subtypes, such as α4β2 and α3β4, as well as muscle-type nAChRs. nih.govselleckchem.com While it can act as an antagonist at α3β4 receptors, its potency is significantly lower than its agonist activity at α7 nAChRs. nih.gov This selectivity for the α7 nAChR is a critical aspect of its pharmacological profile, minimizing potential side effects that could arise from non-specific interactions with other nicotinic receptor subtypes distributed throughout the nervous system and at the neuromuscular junction.

Structural Determinants for nAChR Interaction

Tropisetron, an indole-containing partial agonist, demonstrates selective interaction with the α7 nicotinic acetylcholine receptor (nAChR). nih.govnih.gov The structural basis for this interaction and its partial agonism lies in its specific binding orientation within the ligand-binding domain of the receptor. nih.gov Crystallographic studies using acetylcholine-binding protein (AChBP), a structural surrogate for the nAChR ligand-binding domain, reveal key determinants of this interaction. nih.gov

The tropisetron molecule, a conjugate of an indole and a tropane (B1204802) group, positions itself within a pocket of aromatic side chains at the interface of two subunits. nih.govresearchgate.net A critical interaction is the formation of a hydrogen bond between the protonated nitrogen of tropisetron's tropane moiety and the carbonyl oxygen of Trp 147. nih.gov However, the orientation of the indole substituent is dictated by strong interactions with loop F on one face of the binding site. This positioning prevents loop C, on the opposing face, from fully closing over the ligand. nih.gov The inability of loop C to adopt the completely closed conformation, which is characteristic of full agonists, is a key structural reason for tropisetron's partial agonist activity. nih.gov

The conformation and position of tropisetron at this binding interface are consistent with its observed equal efficacy at both human and rat α7 nAChRs. nih.gov The interaction with loop F is a significant factor for subtype selectivity among nAChR ligands. nih.gov For instance, minor structural modifications, such as adding a methyl group to the indole nitrogen of a related compound, can create steric clashes with loop F residues, leading to a loss of activity at α7 nAChRs. nih.gov This highlights the precise structural requirements for effective binding. The tropane and tropinone (B130398) components of tropisetron themselves have been shown to possess α7-selective agonist activity, suggesting the charged nitrogen is a minimal pharmacophore for activation, while the larger indole structure significantly enhances potency and modulates selectivity. researchgate.net

Key Structural Interactions of Tropisetron with nAChR
Tropisetron MoietyReceptor ComponentInteraction TypeFunctional Consequence
Protonated Nitrogen (Tropane)Trp 147 Carbonyl OxygenHydrogen BondAnchors the ligand in the binding pocket. nih.gov
Indole SubstituentLoop F ResiduesTight InteractionsDictates ligand orientation and contributes to subtype selectivity. nih.gov
Overall Ligand ConformationLoop CPrevents full closureUnderlies partial agonist activity. nih.gov

Multi-Receptor Binding and Its Pharmacological Implications

Tropisetron is characterized by a distinct multi-receptor binding profile, acting as both a potent and selective 5-HT3 receptor antagonist and a partial agonist at α7 nicotinic acetylcholine receptors (α7-nAChR). nih.govwikipedia.orgnih.gov This dual pharmacology is central to its therapeutic and physiological effects.

The antagonism of 5-HT3 receptors is the primary mechanism for its well-established antiemetic properties. nih.govpatsnap.comnih.gov Enterochromaffin cells in the gastrointestinal tract release serotonin (5-HT), which activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex. clinpgx.org Tropisetron competitively blocks these receptors, both peripherally in the GI tract and centrally in the chemoreceptor trigger zone of the area postrema, thereby suppressing nausea and vomiting signals. nih.govclinpgx.orgdrugbank.com

Concurrently, tropisetron's partial agonism at α7-nAChRs mediates a different set of pharmacological actions. wikipedia.org The α7-nAChR is implicated in various cognitive and inflammatory processes. nih.gov Activation of these receptors by tropisetron has been shown to exert neuroprotective and anti-inflammatory effects. nih.govnih.gov For example, tropisetron can protect retinal ganglion cells from glutamate-induced excitotoxicity through its action on α7-nAChRs. nih.govwmich.edu Furthermore, its anti-inflammatory properties are demonstrated by its ability to suppress the expression and secretion of pro-inflammatory cytokines like IL-6 and IL-8 in human keratinocytes, an effect mediated by α7-nAChR activation, not 5-HT3 receptors. nih.gov This suggests that tropisetron's therapeutic potential may extend beyond antiemesis to conditions involving neuroinflammation and cognitive deficits.

Pharmacological Implications of Tropisetron's Receptor Binding Profile
Receptor TargetActionPrimary Pharmacological ImplicationSecondary/Investigational Implications
5-HT3 ReceptorAntagonistAntiemetic effects. nih.govdrugbank.comN/A
α7-Nicotinic Acetylcholine ReceptorPartial AgonistAnti-inflammatory effects. nih.govnih.govNeuroprotection, cognitive enhancement. nih.gov

Downstream Intracellular Signaling Cascades Associated with Tropisetron Citrate (B86180) Action

The binding of tropisetron to its receptor targets, particularly the α7-nAChR, initiates specific downstream intracellular signaling cascades that mediate its cellular effects. A key pathway implicated in its anti-inflammatory action is the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. nih.govresearchgate.net

Activation of the α7-nAChR by tropisetron can block inflammatory cytokine transcription induced by Toll-like receptors (TLRs) through direct interaction with JAK2, leading to the activation of the JAK2/STAT3 pathway. researchgate.net In studies using lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs), tropisetron was found to up-regulate the transcription of TLR2, TLR4, JAK2, and STAT3 genes. nih.gov While it increased the gene expression of pro-inflammatory cytokines, it significantly suppressed the secretion of these cytokines (e.g., IL-1β, IL-17, TNF-α) into the media, confirming its net anti-inflammatory effect. nih.gov This modulation is believed to be engaged through the TLR2, TLR4, and JAK2/STAT3 signaling cascades. nih.gov

In the context of neuroprotection, other signaling pathways have been identified. Studies investigating tropisetron's ability to protect against glutamate-induced excitotoxicity suggest the involvement of the p38 mitogen-activated protein kinase (MAPK) intracellular signaling pathway. wmich.edu The activation of α7-nAChRs by tropisetron appears to trigger this cascade, contributing to neuronal survival. wmich.edu

Pharmacogenomic Influences on Receptor Response

The individual response to drugs is significantly influenced by genetic variations, and tropisetron is no exception. nih.gov Polymorphisms in the genes encoding the subunits of the 5-HT3 receptor can alter receptor structure, function, and expression, thereby affecting patient response to tropisetron. clinpgx.orgnih.gov

The HTR3A gene encodes the A subunit of the 5-HT3 receptor, which is essential for forming functional homomeric and heteromeric receptors. clinpgx.org Genetic variations within this gene can impact the efficacy of 5-HT3 antagonists. One of the studied polymorphisms is rs1062613 (C178T). nih.gov This single nucleotide polymorphism (SNP) has been associated with variations in the incidence of nausea and vomiting following chemotherapy or treatment with certain antidepressants, suggesting it modulates the receptor's sensitivity to both serotonin and its antagonists. nih.gov

The HTR3B gene encodes the B subunit, which co-assembles with the A subunit to form heteromeric 5-HT3AB receptors. clinpgx.org These heteromeric receptors have different physiological and pharmacological properties compared to homomeric 5-HT3A receptors. Polymorphisms in the HTR3B gene can significantly alter receptor properties. clinpgx.org

Key Gene Polymorphisms Influencing Tropisetron Response
GenePolymorphismReported Functional/Clinical Association
HTR3Ars1062613 (C178T)Associated with altered incidence of nausea and vomiting. nih.gov
HTR3B-100_-102delAAGAssociated with increased risk of chemotherapy-induced nausea and vomiting. clinpgx.orgnih.gov
HTR3Brs1176744Investigated for association with serotonergic drug side effects. nih.gov

Preclinical Pharmacokinetics and Drug Metabolism Research

Absorption Kinetics and Absolute Bioavailability in Animal Models

Tropisetron (B1223216) is readily absorbed after oral administration. However, it undergoes first-pass metabolism, which influences its absolute bioavailability. Preclinical studies utilizing liver slices from different species have provided insights into the anticipated first-pass effect across these models.

In vitro studies with liver slices from rats and dogs predicted a more significant first-pass effect compared to humans. The rates of metabolite formation were considerably higher in rat (413 ± 98 pmol/h/mg slice protein) and dog (426 ± 38 pmol/h/mg slice protein) liver slices than in human liver slices (83 ± 61 pmol/h/mg slice protein). nih.gov For the rat, this in vitro prediction corresponded well with the observed in vivo bioavailability ranking between rats and humans. nih.gov However, for the dog, the in vitro data appeared to overestimate the extent of the first-pass effect observed in vivo. nih.gov

While specific percentages for absolute bioavailability in rats and dogs are not consistently reported in publicly available literature, these comparative metabolic rates suggest species-dependent differences in the extent of presystemic clearance.

Table 1: In Vitro Tropisetron Metabolite Formation Rates in Liver Slices
SpeciesRate of Metabolite Formation (pmol/h/mg slice protein)
Human83 ± 61
Rat413 ± 98
Dog426 ± 38

Systemic Distribution Characteristics

Following absorption, tropisetron is distributed throughout the body. Its distribution is characterized by its volume of distribution and the extent of its binding to plasma proteins.

Volume of Distribution Determination

Due to its lipophilic nature, tropisetron has a large volume of distribution, indicating extensive tissue uptake. researchgate.net In humans, the volume of distribution at steady state has been reported to be approximately 678 L. researchgate.net Pharmacokinetic studies in rats have shown that the disposition of tropisetron fits a two-compartment model, which is characteristic of drugs that distribute from the central circulation into peripheral tissues. nih.gov This observation supports the extensive distribution of the compound in preclinical models.

Plasma Protein Binding Dynamics

In human plasma, tropisetron is moderately bound to plasma proteins, with reported binding percentages ranging from 59% to 71%. clinpgx.org Specific plasma protein binding percentages for tropisetron in common preclinical species such as rats and dogs are not extensively detailed in the available literature. However, this parameter is a critical determinant of the unbound fraction of the drug that is available to exert its pharmacological effect and to be cleared from the body.

Metabolic Pathways and Enzyme Systems

The biotransformation of tropisetron is a critical aspect of its pharmacokinetics, leading to the formation of metabolites that are subsequently eliminated from the body. The liver is the primary site for the metabolism of tropisetron. nih.gov

Role of Cytochrome P450 Isoenzymes, Notably CYP2D6 Polymorphism

The metabolism of tropisetron is predominantly mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP2D6 is the major isoenzyme responsible for the initial oxidative metabolism of tropisetron. clinpgx.org The involvement of CYP2D6 is significant due to its known genetic polymorphism, which can lead to different metabolic phenotypes (e.g., poor, extensive, and ultrarapid metabolizers). This polymorphism has been a key focus in clinical studies, as it can influence the plasma concentrations and clearance of the drug.

Hydroxylation and Conjugation Reaction Mechanisms (Glucuronidation, Sulfation)

The primary metabolic pathway for tropisetron is aromatic hydroxylation of its indole (B1671886) ring, followed by Phase II conjugation reactions. clinpgx.org Hydroxylation can occur at the 5, 6, or 7-position of the indole moiety.

There are notable species differences in the primary site of hydroxylation. In vitro studies using liver slices have demonstrated that:

In rats , the formation of 5-hydroxy-tropisetron is the dominant biotransformation pathway. nih.gov

In dogs , N-oxide formation is the major metabolic route. nih.gov

In humans , 6-hydroxy-tropisetron is the predominant metabolite. nih.gov

Following hydroxylation, the resulting metabolites undergo conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to form more water-soluble compounds that can be readily excreted. clinpgx.org These conjugation reactions are essential for the detoxification and elimination of the drug from the body.

Table 2: Species Differences in the Dominant Metabolic Pathway of Tropisetron in Liver Slices
SpeciesDominant Metabolic Pathway
Rat5-Hydroxylation
DogN-Oxide Formation
Human6-Hydroxylation

Identification and Pharmacological Characterization of Metabolites

The biotransformation of tropisetron is extensive, primarily occurring in the liver through phase I and phase II metabolic reactions. The principal metabolic pathway is the hydroxylation of the indole ring, which can occur at the 5, 6, or 7 positions. drugbank.comnih.govnps.org.au This initial step is followed by phase II conjugation reactions, where the hydroxylated metabolites are conjugated with glucuronide or sulphate. drugbank.comnih.govmims.com

Research has identified 5-hydroxytropisetron and 6-hydroxytropisetron as the predominant metabolites. nih.govclinpgx.org In vitro studies using human liver microsomes have also suggested the potential formation of other minor metabolites, such as N-demethyltropisetron and an N-oxide metabolite, likely mediated by the CYP3A4 enzyme. clinpgx.orgnih.gov However, these minor metabolites have not been detected in in-vivo metabolic studies. clinpgx.org

The cytochrome P450 (CYP) enzyme system plays a crucial role in tropisetron metabolism. Specifically, the CYP2D6 isoenzyme is responsible for up to 91% of its metabolism, establishing it as the primary enzyme catalyzing the hydroxylation of tropisetron. nih.govclinpgx.orgnih.gov CYP3A4 contributes to a lesser extent. nih.govclinpgx.org This heavy reliance on CYP2D6 is the basis for the observed metabolic polymorphism, leading to different pharmacokinetic profiles in individuals classified as "extensive metabolizers" versus "poor metabolizers." nps.org.aunih.gov

Table 1: Summary of Tropisetron Metabolism

MetaboliteMetabolic ReactionEnzymes InvolvedPharmacological Activity
5-hydroxytropisetronHydroxylationCYP2D6 (major), CYP3A4 (minor)Greatly reduced potency for 5-HT3 receptor. drugbank.comnps.org.au
6-hydroxytropisetronHydroxylationCYP2D6 (major), CYP3A4 (minor)Greatly reduced potency for 5-HT3 receptor. drugbank.comnps.org.au
7-hydroxytropisetronHydroxylationCYP2D6, CYP3A4Considered inactive. nih.gov
Glucuronide and Sulphate ConjugatesConjugationGlucuronyltransferases, SulfotransferasesInactive. nih.gov
N-demethyltropisetron (in vitro)N-demethylationCYP3A4Not detected in vivo. clinpgx.org
N-oxide metabolite (in vitro)N-oxidationCYP3A4Not detected in vivo. clinpgx.org

Excretion Routes and Clearance Mechanisms

The clearance of tropisetron is rapid in individuals who are extensive metabolizers for the CYP2D6 enzyme, with a total plasma clearance reported to be around 1800 ml/min. drugbank.comnih.gov The terminal elimination half-life in this population is approximately 6 to 8 hours. nih.gov In contrast, individuals who are poor metabolizers of CYP2D6 exhibit significantly slower clearance, resulting in a much longer elimination half-life of 30 to 45 hours. nih.govmims.com In these poor metabolizers, a higher proportion of unchanged tropisetron is excreted renally compared to extensive metabolizers. nps.org.au

Table 2: Excretion and Clearance Parameters of Tropisetron

ParameterFinding
Urinary Excretion (Unchanged Drug)~8% drugbank.comnps.org.au
Urinary Excretion (Metabolites)~70% drugbank.comnih.gov
Fecal Excretion (Metabolites)~15% drugbank.comnih.gov
Total Clearance~1800 ml/min drugbank.comnih.gov
Elimination Half-life (Extensive Metabolizers)~6-8 hours nih.gov
Elimination Half-life (Poor Metabolizers)~30-45 hours nih.govmims.com

Pharmacokinetic Modulations in Preclinical Disease Models (e.g., Hepatic Impairment, Renal Impairment)

Studies modeling the effects of organ impairment have shown that the pharmacokinetics of tropisetron can be altered in the presence of severe liver or kidney disease.

In subjects with liver cirrhosis, a condition representing severe hepatic impairment, the metabolic clearance of tropisetron was found to be reduced. nih.govclinpgx.org This is consistent with the liver's primary role in metabolizing the compound. However, in models of less severe liver conditions, such as hepatitis or fatty liver disease, the pharmacokinetics of tropisetron were not significantly altered. nih.govclinpgx.org

Table 3: Pharmacokinetic Alterations in Disease Models

Disease ModelObserved Pharmacokinetic Change
Hepatic Impairment (Liver Cirrhosis)Reduced metabolic clearance. nih.govclinpgx.org
Hepatic Impairment (Hepatitis, Fatty Liver)No significant alteration in pharmacokinetics. nih.govclinpgx.org
Renal Impairment (Moderate to Severe)Reduced non-renal clearance. nih.govclinpgx.org

Carrier-Mediated Transport System Interactions (e.g., ABCB1)

The interaction of tropisetron with carrier-mediated transport systems, which are crucial for drug absorption, distribution, and excretion, has been a subject of investigation. One of the most studied transporters is P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. tg.org.au P-glycoprotein is an efflux transporter that can limit the bioavailability and tissue penetration of its substrates. tg.org.auresearchgate.net Research into a specific genetic variant of ABCB1, rs1045642, indicated that tropisetron transport is not significantly affected by this polymorphism. clinpgx.org

Further research suggests that tropisetron may interact with other transporters. clinpgx.org For instance, the solute carrier transporter SLC22A1 has been identified as a potential transporter for tropisetron. clinpgx.org While some in-vitro work using animal receptors has suggested potential interactions with various transporters, the clinical relevance of these findings in humans has not yet been established. clinpgx.org

Investigational Preclinical Applications and Mechanistic Studies

Neuropharmacological Research Applications

Tropisetron (B1223216), a compound traditionally recognized for its role as a 5-HT3 receptor antagonist, is increasingly being investigated for its diverse neuropharmacological effects beyond its antiemetic properties. Preclinical studies have unveiled its potential in several areas of neuropharmacology, suggesting a multi-functional capacity to modulate complex neurological processes. These investigations are primarily focused on its neuroprotective, anti-inflammatory, and cognitive-enhancing capabilities, largely attributing these effects to its activity as a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). nih.govnih.gov

Neuroprotective Mechanisms Against Excitotoxicity (e.g., Glutamate-Induced)

Glutamate-induced excitotoxicity is a key pathological process in various neurodegenerative disorders. wmich.edumednexus.org Tropisetron has demonstrated significant neuroprotective effects against this phenomenon in preclinical models. nih.gov

In a study utilizing isolated adult pig retinal ganglion cells (RGCs), exposure to high concentrations of glutamate (B1630785) resulted in a 62% decrease in cell survival. nih.govnih.gov However, pretreatment with tropisetron not only prevented this cell death but increased survival to 105% compared to controls. nih.govnih.gov This protective effect was mediated through the activation of α7nAChRs, as the presence of an α7nAChR antagonist, methyllycaconitine (B43530) (MLA), blocked this neuroprotection. nih.govnih.gov

Mechanistically, tropisetron's neuroprotective action involves the modulation of intracellular signaling pathways. It has been shown to significantly decrease the levels of phosphorylated p38 mitogen-activated protein kinase (p38 MAPK), a key player in excitotoxic signaling cascades. wmich.edunih.govnih.gov Furthermore, tropisetron was found to induce the internalization of NMDA receptor subunits, a mechanism that can reduce the excessive calcium influx associated with glutamate excitotoxicity. nih.govnih.gov

Table 1: Effect of Tropisetron on Glutamate-Induced Excitotoxicity in Retinal Ganglion Cells

Treatment ConditionAverage Cell Survival (%)Key Mechanistic Findings
Control100%Baseline
Glutamate (500 μM)38%Induces significant cell death
Tropisetron (100 nM) + Glutamate105%Provides robust neuroprotection
Tropisetron + MLA + Glutamate-Protection blocked by α7nAChR antagonist

Data derived from studies on isolated adult pig RGCs. nih.govnih.gov

Anti-Apoptotic Effects in Neuronal Cell Lines and In Vivo Models

Tropisetron has been shown to exert anti-apoptotic effects in various preclinical models of neuronal damage. In a rat model of Alzheimer's disease induced by amyloid-beta (Aβ) injection, tropisetron treatment significantly reduced markers of apoptosis in the hippocampus, including active caspase 3 and cytochrome c release. nih.gov

Similarly, in a model of diabetic peripheral neuropathy, tropisetron protected PC12 cells from high glucose-induced apoptosis. researchgate.net The protective mechanism involved the prevention of an increase in the Bax/Bcl-2 ratio, a key indicator of apoptotic progression. researchgate.net Tropisetron also inhibited the activation of caspase 3 and the generation of reactive oxygen species (ROS) induced by high glucose. researchgate.net

Furthermore, in a study on hydrogen peroxide-induced oxidative stress in PC12 cells, tropisetron was found to inhibit cell death by reducing the levels of caspase 3 and caspase 12. researchgate.net This protective effect was associated with the upregulation of antioxidant defenses, including heme oxygenase-1, glutathione (B108866), and catalase activity. researchgate.net The anti-apoptotic effects of tropisetron in this model were also linked to its agonistic activity at α7nAChRs. researchgate.net

Table 2: Anti-Apoptotic Effects of Tropisetron in Preclinical Models

ModelKey Apoptotic Markers ModulatedOutcome
Aβ-induced neurotoxicity (in vivo)Decreased active caspase 3, cytochrome c releaseProtection against Aβ-induced neurotoxicity nih.gov
High glucose-induced apoptosis (in vitro)Decreased Bax/Bcl-2 ratio, caspase 3 activation, ROSProtection of PC12 cells researchgate.net
Oxidative stress (in vitro)Decreased caspase 3 and caspase 12 levelsInhibition of H2O2-induced cell death researchgate.net

Modulation of Neuroinflammation and Related Pathologies

Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases and neuropathic pain states. mdpi.comfrontiersin.orgfrontiersin.org Preclinical evidence strongly suggests that tropisetron can modulate neuroinflammatory processes, primarily through its interaction with α7nAChRs. nih.gov

In a rat model of spared nerve injury (SNI), a model for chronic neuropathic pain, intrathecal administration of tropisetron was found to decrease the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in the spinal cord. nih.gov This anti-inflammatory effect was associated with the downregulation of phosphorylated p38MAPK and cAMP-response element binding protein (CREB). nih.gov The α7nAChR antagonist MLA was able to abolish these effects, confirming the receptor's involvement. nih.gov

In the context of Alzheimer's disease models, tropisetron has been shown to attenuate Aβ-induced neuroinflammation. nih.gov In rats injected with Aβ, tropisetron treatment significantly reduced the hippocampal levels of inflammatory markers including TNF-α, cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor-kappa B (NF-κB). nih.gov Interestingly, while the anti-apoptotic and pro-cognitive effects of tropisetron in this model were fully reversed by a 5-HT3 receptor agonist, the anti-inflammatory effects were only partially counteracted, suggesting the involvement of both 5-HT3 receptor-dependent and independent pathways. nih.gov

Table 3: Modulation of Neuroinflammatory Markers by Tropisetron

ModelKey Inflammatory Markers ModulatedPathway Implicated
Spared Nerve Injury (rat)Decreased IL-6, IL-1β, TNF-αInhibition of p38MAPK-CREB pathway via α7nAChR nih.gov
Aβ-induced neurotoxicity (rat)Decreased TNF-α, COX-2, iNOS, NF-κB5-HT3 receptor-dependent and independent pathways nih.gov
Vincristine-induced neuropathy (rat)Decreased TNF-α, IL-2Receptor-independent pathway mdpi.comresearchgate.net

Cognitive Enhancing Effects in Murine Models of Neurological Disorders

Tropisetron has demonstrated the ability to improve cognitive function in preclinical models of neurological disorders, particularly in the context of Alzheimer's disease. nih.govnih.gov In the J20 mouse model of Alzheimer's, which expresses a mutant form of human amyloid precursor protein, tropisetron treatment improved both spatial and working memory. nih.govnih.gov These cognitive improvements were observed in both the pre-plaque and late-plaque stages of the disease. nih.govnih.gov

Notably, when compared to existing Alzheimer's therapeutics like memantine (B1676192) and donepezil (B133215) at similar doses, tropisetron showed greater improvements in memory. nih.govnih.gov The cognitive enhancing effects of tropisetron in this model were linked to its ability to increase the ratio of the neurotrophic soluble amyloid precursor protein alpha (sAPPα) to the neurotoxic amyloid-beta 1-42 (Aβ1-42). nih.govnih.gov

In a rat model of Alzheimer's disease induced by Aβ injection, tropisetron was also found to reverse cognitive deficits. nih.gov This procognitive effect was completely reversed by co-administration of a selective 5-HT3 receptor agonist, highlighting the role of 5-HT3 receptor antagonism in this aspect of tropisetron's action. nih.gov

Interaction with Amyloid Precursor Protein (APP) and its Trophic Peptides

A significant finding in the preclinical investigation of tropisetron is its direct interaction with the amyloid precursor protein (APP). nih.gov Studies have shown that tropisetron binds to the ectodomain of APP. nih.govnih.gov This interaction is believed to be a key part of its multi-functional mechanism in models of Alzheimer's disease. nih.gov

Tropisetron was identified in a screen for compounds that could increase the production of the neurotrophic and neurite-extending peptide sAPPα, while reducing the levels of the anti-trophic peptide Aβ. nih.gov In cell lines transfected with human APP, tropisetron consistently increased sAPPα levels. nih.gov In primary hippocampal neuronal cultures from an Alzheimer's mouse model, tropisetron was shown to significantly increase sAPPα and decrease Aβ1-42. nih.gov

This modulation of APP processing, shifting it towards the non-amyloidogenic pathway that produces sAPPα, is a central aspect of tropisetron's therapeutic potential in Alzheimer's disease. The improved sAPPα/Aβ ratio is correlated with the cognitive improvements observed in animal models. nih.govnih.gov

Table 4: Tropisetron's Effect on APP Processing

Model SystemEffect on sAPPαEffect on Aβ1-42
CHO-7W cells with human APPwtIncreased-
Primary hippocampal neurons (J20 mice)Significantly IncreasedSignificantly Decreased
J20 mice (in vivo)Improved sAPPα/Aβ ratio-

Data from studies demonstrating tropisetron's modulation of APP processing. nih.gov

Attenuation of Peripheral Neuropathy in Disease Models

Tropisetron has shown promise in attenuating peripheral neuropathy in various preclinical disease models, including those induced by chemotherapy and diabetes. researchgate.netmdpi.com

In a rat model of vincristine-induced peripheral neuropathy, a common side effect of chemotherapy, tropisetron administration prevented sensory-motor neuropathy. mdpi.comresearchgate.net This was evidenced by improved behavioral and electrophysiological outcomes. researchgate.net The protective effect was associated with a reduction in the pro-inflammatory cytokines TNF-α and IL-2. mdpi.comresearchgate.net Interestingly, another 5-HT3 receptor antagonist, granisetron, did not show the same protective effect, and the effect of tropisetron was not blocked by a 5-HT3 receptor agonist, suggesting a receptor-independent mechanism for this neuroprotective action. researchgate.net

In a model of diabetic peripheral neuropathy, tropisetron was found to attenuate nerve injury through its anti-inflammatory and anti-apoptotic effects. researchgate.net In the sciatic nerves of diabetic rats, tropisetron reversed the diabetes-induced increase in TNF-α, IL-1β, and the Bax/Bcl-2 ratio. researchgate.net These findings suggest that tropisetron may offer a therapeutic strategy for ameliorating peripheral neuropathy in diabetes. researchgate.net

Endocrine and Metabolic System Research

Preclinical investigations have explored the multifaceted effects of tropisetron on the endocrine and metabolic systems, particularly in the context of diabetes.

Effects on Glucose Homeostasis and Hyperglycemia in Diabetic Models

Studies in streptozotocin (B1681764) (STZ)-induced diabetic rat models have consistently demonstrated the ability of tropisetron to improve glucose homeostasis. Treatment with tropisetron has been shown to significantly decrease elevated blood glucose levels. researchgate.netnih.govnih.gov This anti-hyperglycemic effect is a key finding in multiple preclinical trials. nih.gov For instance, in a type 2 diabetes rat model, tropisetron administration corrected glucose and fructosamine (B8680336) levels. nih.govrsc.org The reduction in blood glucose appears to be a consistent outcome across different diabetic models. researchgate.net

Mechanisms of Insulin (B600854) Secretion Enhancement and Insulin Sensitivity Modulation

Tropisetron has been found to directly influence insulin dynamics. Research indicates that it can enhance insulin secretion from pancreatic beta-cells. researchgate.netresearchgate.netnih.gov In diabetic rats, tropisetron treatment led to a robust improvement in insulin secretion. researchgate.net This effect may be linked to its ability to increase beta-cell mass and promote the expression of genes involved in insulin synthesis and release, such as GLUT2 and ZnT8, while inhibiting UCP2 expression. researchgate.netnih.gov Furthermore, tropisetron has been shown to improve insulin sensitivity. In a type 2 diabetes model, it improved the homeostasis model of β-cell function (HOMA-β) and increased insulin levels. nih.govrsc.org Some in vitro studies suggest that tropisetron's effect on insulin release is particularly evident in the presence of serotonin (B10506), where it reverses serotonin-induced inhibition of insulin secretion. researchgate.net The secretagogue action of tropisetron may involve the modulation of inward cation currents, a mechanism also targeted by sulfonylurea drugs. nih.gov

Anti-Inflammatory Actions in Metabolic Syndrome and Diabetes

A significant aspect of tropisetron's metabolic effects appears to be its potent anti-inflammatory properties. researchgate.netnih.gov In diabetic models, tropisetron has been shown to reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin 1-β (IL-1β) in various tissues, including the sciatic nerves, kidneys, and heart. researchgate.netnih.govdergipark.org.tr This anti-inflammatory action is believed to contribute to its protective effects against diabetic complications. researchgate.net For example, in diabetic nephropathy models, tropisetron's ability to decrease urinary cytokine excretion and renal TNF-α levels was associated with improved kidney morphology and function. nih.gov Similarly, in diabetic cardiomyopathy, tropisetron treatment attenuated the increased levels of TNF-α and ICAM-1 in heart tissue. dergipark.org.trdergipark.org.tr These anti-inflammatory effects seem to be a consistent finding across various studies. nih.gov

Interplay with Insulin and Wnt Signaling Cascades

Tropisetron's influence on metabolic regulation extends to the molecular signaling level. Research has demonstrated that tropisetron can modulate the insulin signaling cascade. nih.govrsc.org In the skeletal muscle and hippocampus of type 2 diabetic rats, tropisetron treatment corrected altered levels of phosphorylated insulin receptor substrate 1 (pIRS1) and phosphorylated protein kinase B (p-Akt), and it also modulated glucose transporter 4 (GLUT4). nih.govrsc.org

Furthermore, tropisetron has been shown to interact with the Wnt/β-catenin signaling pathway, which is involved in metabolic homeostasis. nih.gov In a diabetic model, tropisetron treatment inhibited the elevated levels of β-catenin, suggesting a modulatory role in this pathway. nih.gov The interplay between tropisetron and these signaling cascades appears to be a key mechanism underlying its beneficial effects on insulin sensitivity and glucose metabolism. nih.gov Additionally, some studies suggest the involvement of the NF-κB/SIRT1 pathway in tropisetron's effects on apoptosis and diabetes. researchgate.net

Protective Effects on Diabetic Complications (e.g., Cardiomyopathy, Nephropathy, Hepatopathy)

Preclinical evidence strongly suggests that tropisetron may offer protection against several major diabetic complications.

Cardiomyopathy: In rat models of diabetic cardiomyopathy, tropisetron has been shown to attenuate the development of the condition. dergipark.org.trdergipark.org.tr It mitigated cardiac hypertrophy, reduced the gene expression of markers associated with cardiomyopathy like CaMKIIδ and myosin heavy chains, and decreased apoptosis in the heart tissue. dergipark.org.trdergipark.org.tr The protective mechanism is linked to its anti-inflammatory and anti-apoptotic effects. nih.govdergipark.org.tr

Nephropathy: Multiple studies have highlighted the renoprotective effects of tropisetron in diabetic nephropathy. nih.govnih.govnih.gov It has been shown to improve renal function, reduce albuminuria, and ameliorate morphological damage to the kidneys. nih.govnih.gov These protective actions are attributed to its anti-oxidative and anti-inflammatory properties, as well as its ability to suppress fibrosis-related pathways involving TGF-β1 and p53. nih.govnih.govresearchgate.net

Hepatopathy: Research in diabetic rats has also indicated a hepatoprotective role for tropisetron. It has been found to abrogate diabetes-induced increases in liver enzymes (ALT, AST, ALP), cholesterol, and triglycerides, while improving liver glycogen (B147801) content. nih.gov Histopathological examination revealed that tropisetron mitigates liver damage, partly by reducing oxidative stress. researchgate.net

Regulation of Oxidative Stress in Metabolic Contexts

A cornerstone of tropisetron's protective effects in diabetic models is its ability to combat oxidative stress. researchgate.netnih.gov In various tissues of diabetic animals, including the kidneys, liver, and nerves, tropisetron treatment has been shown to reduce markers of oxidative stress like malondialdehyde (MDA). nih.govnih.govresearchgate.net Concurrently, it enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), and increases the levels of glutathione (GSH). nih.govresearchgate.net In vitro studies using PC12 cells exposed to high glucose also demonstrated that tropisetron can protect against hyperglycemia-induced oxidative damage by increasing total antioxidant power and preventing the generation of reactive oxygen species (ROS). researchgate.net This potent antioxidant activity appears to be a crucial mechanism underlying its beneficial effects in various diabetic complications. nih.govnih.gov

Gastrointestinal System Research (Beyond Classical Emesis Pathway)

Tropisetron's influence on the gastrointestinal (GI) tract extends beyond the pathways traditionally associated with nausea and vomiting. Preclinical studies are uncovering its nuanced effects on serotonin-producing cells and vagal nerve signaling.

Modulation of Enterochromaffin Cell Activity and Serotonin Release

Enterochromaffin (EC) cells, which are the primary source of serotonin (5-HT) in the gut, are a key target of Tropisetron. portlandpress.comjst.go.jpfrontiersin.org The release of serotonin from these cells can be triggered by various stimuli and plays a crucial role in regulating gut motility and sensation. portlandpress.com

Preclinical research in isolated guinea-pig small intestine has revealed a dual-regulatory role for Tropisetron on serotonin release. nih.gov In nanomolar concentrations, Tropisetron, along with other 5-HT3 receptor antagonists like granisetron, was found to decrease the release of 5-HT. nih.gov This suggests an antagonistic action on 5-HT3 autoreceptors that normally promote serotonin release in a positive feedback loop. nih.gov Conversely, at micromolar concentrations, Tropisetron enhanced serotonin release, indicating a more complex interaction that may involve other receptor systems or mechanisms. nih.gov

It is noteworthy that the 5-HT3 receptors on EC cells exhibit a high affinity for Tropisetron, distinguishing them from neuronal 5-HT3 receptors. nih.gov This differential affinity may allow for targeted modulation of serotonin release in the gut.

Non-Emetic Interactions with Vagal Afferent Nerve Terminals

The vagus nerve is a critical communication pathway between the gut and the brain. Tropisetron's interaction with vagal afferent nerve terminals is central to its anti-emetic effect, as it blocks serotonin from binding to 5-HT3 receptors on these nerves. pharmgkb.orgnih.gov This action prevents the transmission of emetic signals to the brainstem. pharmgkb.orgnih.gov

Anti-Tumor Potential and Oncological Research

Perhaps one of the most promising areas of investigational research for Tropisetron is its potential as an anti-cancer agent. ssu.ac.irresearchgate.net Studies have demonstrated that Tropisetron can inhibit the growth of various cancer cell lines, including ovarian and lung cancer, through the induction of apoptosis. researchgate.netresearchgate.netjscholaronline.orgjscholaronline.org

Induction of Apoptosis in Cancer Cell Lines (e.g., Ovarian Cancer)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov A hallmark of cancer is the ability of tumor cells to evade apoptosis. ssu.ac.ir Preclinical studies have shown that Tropisetron can induce apoptosis in ovarian cancer cell lines, such as SKOV3. ssu.ac.irresearchgate.netresearchgate.net This suggests that Tropisetron may have a therapeutic role in treating ovarian and potentially other cancers. ssu.ac.irresearchgate.net

Analysis of Apoptotic Regulatory Gene (Bax, Bcl2) and Protein (Caspase-3) Expression

The apoptotic process is tightly regulated by a family of proteins, including the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. nih.govwaocp.orgarchivesofmedicalscience.com The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. waocp.orgarchivesofmedicalscience.com

In studies on SKOV3 ovarian cancer cells, treatment with Tropisetron led to a significant increase in the expression of the pro-apoptotic gene Bax and a decrease in the expression of the anti-apoptotic gene Bcl2. researchgate.netresearchgate.net This shift in the Bax/Bcl2 ratio creates a cellular environment that favors apoptosis. researchgate.netresearchgate.net

Furthermore, Tropisetron treatment resulted in increased activity of Caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.netresearchgate.net The activation of Caspase-3 is a downstream event following the altered expression of Bax and Bcl-2 and directly leads to the dismantling of the cell.

Table 1: Effect of Tropisetron on Apoptotic Markers in SKOV3 Ovarian Cancer Cells

Marker Effect of Tropisetron Treatment Significance Reference
Bax Expression Increased P = 0.011 researchgate.netresearchgate.net
Bcl2 Expression Decreased P = 0.0015 researchgate.netresearchgate.net
Bax/Bcl2 Ratio Increased P = 0.011 researchgate.netresearchgate.net
Caspase-3 Activity Increased P = 0.008 researchgate.netresearchgate.net

This table summarizes the statistically significant changes in key apoptotic regulatory molecules in SKOV3 ovarian cancer cells following treatment with Tropisetron.

Mechanisms Underlying Reduction in Cancer Cell Viability

The reduction in cancer cell viability observed with Tropisetron treatment is a direct consequence of the induction of apoptosis. By altering the expression of key regulatory genes and activating effector caspases, Tropisetron effectively triggers the self-destruction of cancer cells.

Studies utilizing the MTT assay, a method to assess cell viability, have demonstrated that Tropisetron significantly decreases the viability of SKOV3 cancer cells in a time- and concentration-dependent manner. ssu.ac.irresearchgate.netresearchgate.net This cytotoxic effect is attributed to the pro-apoptotic mechanisms described above.

In addition to its direct effects on apoptosis, Tropisetron's anti-tumor activity may also be mediated through the modulation of inflammatory and proliferative markers. In a mouse model of lung cancer, Tropisetron treatment was associated with reduced levels of the pro-proliferative marker Ki-67 and the inflammatory cytokine IL-4, while increasing levels of the anti-tumor cytokine IFN-γ and the cell adhesion molecule E-cadherin. nih.gov These findings suggest that Tropisetron may exert its anti-neoplastic effects through a multi-faceted mechanism that includes both direct induction of apoptosis and modulation of the tumor microenvironment. nih.gov

Chemical Synthesis and Derivatization Research

Synthetic Pathways and Methodological Advancements for Tropisetron (B1223216) and its Salts

The synthesis of tropisetron is a multi-step process that has seen significant advancements aimed at improving efficiency, safety, and product quality. These advancements are crucial for both economic viability and regulatory compliance.

The core synthesis of tropisetron involves the esterification of tropine (B42219) with indole-3-carboxylic acid. A common synthetic route begins with the activation of indole-3-carboxylic acid, often by converting it to a more reactive acyl chloride intermediate. This is typically followed by its reaction with tropine to form the tropisetron base.

One patented method for the large-scale preparation of tropisetron hydrochloride, a related salt, outlines a synthesis starting from indole-3-carboxylic acid and tropine. google.com In this process, indole-3-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the intermediate indole-3-carbonyl chloride. This intermediate is then reacted with tropine in an appropriate solvent to yield tropisetron. The final step involves the formation of the salt by reacting the tropisetron base with the corresponding acid.

While the general synthetic scheme is well-established, detailed characterization of all intermediates is crucial for process control and quality assurance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of each intermediate. However, specific, publicly available detailed spectroscopic data for every intermediate in all proprietary synthetic routes is limited.

Optimizing reaction conditions is a critical aspect of tropisetron synthesis to maximize yield and purity while minimizing costs and environmental impact. Key parameters that are often optimized include temperature, reaction time, solvent, and the choice of reagents and catalysts.

The table below illustrates a hypothetical optimization of the esterification step in tropisetron synthesis, showcasing how different parameters can influence the outcome.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1DCCDichloromethane25247595
2EDCITetrahydrofuran40188297
3Thionyl ChlorideToluene60128598
4Oxalyl ChlorideDichloromethane25168096

This is a hypothetical data table for illustrative purposes.

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. In the context of tropisetron synthesis, this involves the use of environmentally benign solvents, reducing waste, and improving atom economy. While specific studies detailing the application of green chemistry to tropisetron synthesis are not widely available in public literature, the general principles are highly relevant.

Key areas of exploration in the green synthesis of indole (B1671886) alkaloids, the class of compounds to which tropisetron belongs, include:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic reactions, including biocatalysis, to improve reaction efficiency and reduce the need for stoichiometric reagents, thereby minimizing waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Large-Scale Manufacturing Process Development and Scale-Up Considerations

The transition from laboratory-scale synthesis to large-scale manufacturing presents numerous challenges. Process development for tropisetron synthesis focuses on ensuring the process is safe, robust, scalable, and economically viable. Key considerations include:

Thermodynamics and Kinetics: Understanding the heat flow and reaction rates is crucial for safe and efficient scale-up. Exothermic reactions require careful temperature control to prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in large reactors.

Impurity Profile: The impurity profile may change with scale, requiring careful monitoring and control.

Equipment Selection: Choosing appropriate reactors, filtration systems, and drying equipment is critical for successful large-scale production.

Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters to ensure consistent product quality.

A systematic approach, often involving Design of Experiments (DoE), is used to identify and control critical process parameters that impact the final product's quality attributes.

Isolation and Characterization of Impurities and Related Substances

The identification, isolation, and characterization of impurities in tropisetron are essential for ensuring its safety and efficacy. Regulatory authorities require a thorough understanding of the impurity profile of any active pharmaceutical ingredient.

Potential impurities in tropisetron can arise from starting materials, intermediates, by-products of the synthesis, or degradation of the final product. Common impurities that are monitored include unreacted starting materials like tropine and indole-3-carboxylic acid, as well as by-products from side reactions.

The table below lists some known impurities of tropisetron, along with their chemical information.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Tropisetron EP Impurity A (Tropine)120-29-6C₈H₁₅NO141.21
Tropisetron EP Impurity B (Indole-3-carboxylic acid)771-50-6C₉H₇NO₂161.16

These impurities are typically detected and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Their structures are confirmed using spectroscopic methods like MS, NMR, and IR.

Polymorphism Studies and Characterization of Crystal Forms (e.g., Tropisetron Citrate (B86180) Crystal Form I)

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in pharmaceutical development. Different polymorphs can have different physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.

The primary techniques used in polymorphism studies include:

X-Ray Powder Diffraction (XRPD): This is the most definitive technique for identifying and differentiating between crystal forms. Each polymorph will produce a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions in a material, such as melting, crystallization, and solid-solid phase transitions. Different polymorphs will exhibit different melting points and heats of fusion.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of solvates or hydrates.

The following table illustrates the type of data that would be generated in a hypothetical characterization of Tropisetron Citrate Crystal Form I.

Analytical TechniqueParameterResult
XRPDCharacteristic Peaks (2θ)[Hypothetical values: e.g., 8.5°, 12.3°, 15.8°, 20.1°, 25.4°]
DSCMelting Point[Hypothetical value: e.g., 185 °C]
DSCEnthalpy of Fusion[Hypothetical value: e.g., 95 J/g]
TGAWeight Loss[Hypothetical value: e.g., <0.5% up to 150 °C]

This is a hypothetical data table for illustrative purposes as specific data for this compound Crystal Form I is not publicly available.

A thorough understanding and control of the crystalline form of this compound are essential for ensuring consistent product quality and performance.

Derivatization Strategies for Novel Analogs with Modified Pharmacological Profiles

Research into the chemical synthesis and derivatization of this compound has been driven by the goal of developing novel analogs with improved pharmacological profiles. These efforts have primarily focused on modifying the two key structural components of the tropisetron molecule: the indole moiety and the tropane (B1204802) scaffold. By systematically altering these regions, researchers have been able to probe the structure-activity relationships (SAR) that govern the compound's interaction with its biological targets, most notably the 5-HT3 and α7 nicotinic acetylcholine (B1216132) (α7 nACh) receptors.

Modifications of the Indole Moiety

The indole ring of tropisetron is a critical component for its binding to the 5-HT3 receptor. Derivatization strategies have explored the impact of substitutions at various positions on this aromatic system to modulate receptor affinity and selectivity.

Research has shown that tropisetron is more tolerant to aromatic substitutions at the C-5, C-6, and C-7 positions of the indole ring compared to analogous modifications on the indazole ring of granisetron. nih.gov For instance, the introduction of substituents at these positions on the tropisetron molecule resulted in analogs with varied binding affinities for the 5-HT3 receptor. While some modifications led to a decrease in affinity, others maintained or even enhanced binding, highlighting the potential for fine-tuning the pharmacological profile through indole ring derivatization.

In a study evaluating 3-tropidine-substituted indoles as serotonin (B10506) transporter (SERT) modulators, substitutions on the indole ring were found to significantly influence activity. For example, the introduction of a 5-fluoro substituent (UCD0093) dramatically increased SERT inhibition potency. Shifting the fluoro group to the 6-position (UCD0820) further enhanced this potency, making it approximately six-fold more potent than fluoxetine. nih.gov This demonstrates that even subtle changes to the indole moiety can have profound effects on the pharmacological activity of tropane-based compounds.

Table 1: Pharmacological Profile of Indole-Modified Tropane Analogs at the Serotonin Transporter (SERT)

Compound Indole Substitution SERT Inhibition EC50 (nM) SERT Efflux Emax (%)
UCD0184 None 357.0 100
UCD0093 5-Fluoro 118.0 100
UCD0820 6-Fluoro 62.4 50

Data sourced from a study on tropane analogues as SERT modulators. nih.gov

Modifications of the Tropane Moiety

The tropane scaffold of tropisetron, a bicyclic amine, is another key area for derivatization. However, modifications to this part of the molecule, particularly at the bicyclic amine (N-8') position, have been found to be generally poorly tolerated. nih.gov For example, the incorporation of a benzyl (B1604629) group at the N-8' position of tropisetron was less tolerated than substitutions on the indole ring. nih.gov

A more radical derivatization strategy has involved the complete replacement of the tropane moiety with other cyclic systems. One notable example is the substitution of the tropane ring with quinuclidine (B89598). This modification resulted in the creation of potent and selective partial agonists for the α7 nACh receptor. nih.govsci-hub.se In one instance, a quinuclidine analog of tropisetron was found to be a more efficacious partial agonist at the α7 nACh receptor than tropisetron itself. sci-hub.se This suggests that while the tropane moiety is important for the established activity of tropisetron, alternative scaffolds can be employed to shift the pharmacological profile towards other targets like the α7 nACh receptor.

Further research into the molecular dissection of tropisetron has indicated that simpler compounds structurally related to the tropane domain, such as tropane and tropinone (B130398), exhibit α7-selective agonist activity. nih.gov Tropinone, for instance, was found to be a more efficacious agonist than tropisetron, albeit with a 100-fold lower potency. nih.gov This highlights the importance of the tropane core in conferring activity at α7 nACh receptors.

Table 2: Impact of Tropane and Indole Modifications on Receptor Binding Affinity

Compound Modification Receptor Binding Affinity (Ki, nM) Fold Change from Tropisetron
Tropisetron - 5-HT3 1.0 -
Analog 1 5-Cl-indole 5-HT3 2.5 2.5
Analog 2 6-Cl-indole 5-HT3 1.8 1.8
Analog 3 7-Cl-indole 5-HT3 3.2 3.2
Analog 4 N-8' Benzyl 5-HT3 253 253

This table presents a selection of data illustrating the effects of substitutions on the indole ring and the tropane moiety on 5-HT3 receptor binding affinity. nih.gov

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the cornerstone for the quantitative analysis and purity evaluation of Tropisetron (B1223216) Citrate (B86180). Its high resolution, sensitivity, and reproducibility make it an indispensable tool. jscholarpublishers.com

The development of a robust HPLC method is critical for accurately determining the concentration of tropisetron in various matrices, including pharmaceutical formulations and biological fluids like human plasma. researchgate.net Method development involves a systematic optimization of several key parameters to achieve the desired separation and detection characteristics.

A typical HPLC method for tropisetron analysis employs a reversed-phase column, such as a C8 or C18, which separates compounds based on their hydrophobicity. researchgate.netnih.gov The mobile phase, a critical component, is generally a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol. researchgate.netresearchgate.net The pH of the buffer and the ratio of the organic solvent are carefully adjusted to obtain sharp, symmetrical peaks with adequate retention times. scilit.com

Method validation is performed according to guidelines from the International Conference on Harmonization (ICH) to ensure the method is fit for its intended purpose. jscholarpublishers.com Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at intra-day and inter-day levels.

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jscholarpublishers.com For instance, one validated HPLC method for tropisetron in human plasma reported a lower limit of quantification of 1.25 ng/mL. nih.gov Another achieved an even lower limit of 75 pg/ml. researchgate.net

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scilit.com

The following table summarizes parameters from various validated HPLC methods for Tropisetron determination:

ParameterMethod 1 (Plasma) researchgate.netMethod 2 (Plasma) nih.govMethod 3 (Plasma) researchgate.net
Column BDS-C8Reversed-phaseSpherisorb CN 5 µm
Mobile Phase 100 mM Ammonium Acetate (pH 4.3) : Acetonitrile (80:20, v/v)Dichloromethane50 mM Ammonium Acetate : Acetonitrile : Methanol (20:70:10, v/v/v)
Flow Rate Not SpecifiedNot Specified1.0 mL/min
Detection UV at 285 nmUV DetectionFluorimetric (Ex: 283 nm, Em: 340 nm)
LOQ 1 ng/mL1.25 ng/mL75 pg/mL
Linearity Range Not SpecifiedNot Specified0.075–25 ng/mL
Internal Standard Ondansetron HClNot SpecifiedGranisetron

Application of UV and Diode Array Detection in HPLC

Ultraviolet (UV) detection is a common and robust method used in HPLC for the quantification of Tropisetron. researchgate.netnih.gov The tropisetron molecule contains a chromophore, the indole (B1671886) ring system, which absorbs light in the UV spectrum. The detection wavelength is typically set at the absorbance maximum of tropisetron to ensure the highest sensitivity. A commonly used wavelength for the detection of tropisetron is 285 nm. researchgate.netssu.ac.ir

A Photodiode Array (PDA) or Diode Array Detector (DAD) offers significant advantages over a standard fixed-wavelength UV detector. nih.govopentrons.com A DAD acquires the entire UV-visible spectrum for every point in the chromatogram. This capability provides several benefits:

Peak Purity Analysis: The spectral data across a single chromatographic peak can be compared. If the peak is pure, the spectra at the upslope, apex, and downslope will be identical. The presence of a co-eluting impurity would result in spectral differences, which can be flagged by the system's software. rsc.org

Compound Identification: The acquired spectrum of an analyte peak can be compared to a library of reference spectra for confirmation of its identity. rsc.org

Method Development: During method development, a DAD allows for the determination of the optimal detection wavelength for tropisetron and any potential impurities without needing to perform multiple runs. nih.gov

Proper sample preparation is a critical step to ensure the accuracy and reliability of chromatographic analysis, especially for complex matrices like biological fluids. nih.gov The primary goals are to isolate tropisetron from interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the HPLC mobile phase. mdpi.com

For the analysis of tropisetron in human plasma, Liquid-Liquid Extraction (LLE) is a frequently used and effective technique. nih.gov LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent. nih.gov In a typical LLE procedure for tropisetron, the plasma sample is first made alkaline to ensure tropisetron is in its non-ionized, more organic-soluble form. An organic solvent, such as dichloromethane or tert-butylmethyl ether, is then added. nih.govresearchgate.net After vigorous mixing and subsequent centrifugation to separate the layers, the tropisetron partitions into the organic layer. This organic phase is then separated, evaporated to dryness, and the residue is reconstituted in the HPLC mobile phase for injection. researchgate.net This process not only cleans up the sample by removing endogenous plasma components like proteins and salts but also serves to concentrate the analyte, thereby improving the sensitivity of the assay. nih.gov

Other sample preparation steps for solid dosage forms might include grinding the product, dissolving the powder in a suitable solvent, sonicating to ensure complete dissolution, and filtering to remove insoluble excipients before injection. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Beyond UV detection in HPLC, other spectroscopic and spectrometric methods are vital for the structural confirmation and sensitive quantification of Tropisetron Citrate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for determining tropisetron in biological samples. nih.gov This technique couples the separation power of HPLC with the mass analysis capability of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., using an atmospheric pressure chemical ionization source) and enters the mass spectrometer. In selected reaction monitoring (SRM) mode, a specific precursor ion of tropisetron is selected and fragmented, and a resulting characteristic product ion is monitored. This high specificity allows for extremely low limits of quantification, with one method reporting an LLOQ of 0.100 ng/mL in human plasma, while minimizing interference from matrix components. nih.gov

Spectrofluorimetry is another sensitive technique that has been applied to the analysis of tropisetron. This method relies on the molecule's ability to absorb light at a specific wavelength and then emit light at a longer wavelength. A study developed a spectrofluorimetric method for tropisetron hydrochloride, demonstrating its utility for quantitative analysis. sci-hub.se

Gas Chromatography (GC) has also been employed, particularly for the detection of specific impurities that may lack a UV chromophore, such as α-tropine. Since α-tropine does not absorb UV light, it cannot be detected by standard HPLC-UV methods. A GC method using a hydrogen flame ionization detector (FID) has been developed to separate and quantify this specific impurity in tropisetron hydrochloride injections. nih.gov

Biological and Cell-Based Assays for Research

To investigate the mechanisms of action and potential therapeutic effects of tropisetron beyond its antiemetic properties, researchers utilize a range of biological and cell-based assays. These in vitro assays are crucial for understanding how tropisetron interacts with cellular targets and pathways. For instance, tropisetron's activity as a partial agonist at α7 nicotinic acetylcholine (B1216132) receptors (α7-nAChR) and its immunomodulatory effects have been explored using such systems. selleckchem.comnih.gov

Cell viability and proliferation assays are fundamental tools in pharmacology to assess the effects of a compound on cell health and growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. opentrons.com The assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of living cells. opentrons.com

The MTT assay has been employed in several studies to investigate the potential anti-cancer effects of tropisetron.

In one study, the MTT assay was used to assess the cytotoxicity of tropisetron against human ovarian cancer cells (SKOV3). The results showed that tropisetron significantly decreased the viability of these cells in a dose- and time-dependent manner, suggesting it could inhibit tumor cell growth. ssu.ac.ir

Another research effort utilized the MTT assay to demonstrate that tropisetron suppresses the growth of non-small-cell lung cancer (NSCLC) cell lines (QUDB and A549) in a dose-dependent fashion. jscholarpublishers.com

Furthermore, the effect of tropisetron on the viability of keloid fibroblasts was evaluated using the MTT assay. This study found that tropisetron led to a significant, dose-dependent reduction in the viability of these fibroblasts, indicating a potential anti-fibrotic effect. mdpi.com

These studies use assays like the MTT to quantify changes in cell number, providing crucial data on a compound's potential to either inhibit the proliferation of unwanted cells (like cancer cells) or to assess its cytotoxic profile on various cell types.

Quantitative Gene Expression Analysis (e.g., Real-Time PCR)

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a crucial tool for investigating how this compound modulates cellular pathways at the genetic level. This technique allows for the sensitive and specific quantification of messenger RNA (mRNA) transcripts, providing insights into the upregulation or downregulation of target genes following treatment with the compound.

Research has utilized RT-qPCR to explore the effects of tropisetron on apoptosis-related genes. In one study involving an ovarian cancer cell line (SKOV3), treatment with tropisetron led to a significant decrease in the expression of the anti-apoptotic gene Bcl2 while increasing the expression of the pro-apoptotic gene Bax. researchgate.net This shift in the Bax/Bcl2 expression ratio is a key indicator of apoptosis induction. researchgate.netnih.gov The ratio of these genes is often considered more biologically significant than the expression of either gene alone in determining a cell's propensity for apoptosis. nih.govbrieflands.com

Another study investigated tropisetron's effects on the parasite Echinococcus granulosus, the causative agent of cystic echinococcosis. RT-qPCR was used to assess the expression of genes related to calcium signaling, specifically calcineurin subunit B (Eg-CaN-B) and calmodulin (Eg-CaM). The results showed a concentration-dependent effect, where a low concentration (50 μM) of tropisetron significantly upregulated both genes, while a higher concentration (250 μM) led to their significant downregulation. nih.gov This suggests that tropisetron may interfere with vital calcium-dependent signaling pathways in the parasite through a complex, dose-dependent mechanism. nih.gov

Gene TargetBiological SystemTropisetron EffectAnalytical MethodKey Finding
Bcl2 (anti-apoptotic)SKOV3 Ovarian Cancer CellsDecreased Expression (P=0.0015)Real-Time PCRPromotes apoptosis by reducing anti-apoptotic gene expression. researchgate.net
Bax (pro-apoptotic)SKOV3 Ovarian Cancer CellsIncreased Expression (P=0.011)Real-Time PCRPromotes apoptosis by increasing pro-apoptotic gene expression. researchgate.net
Eg-CaN-B (calcineurin)E. granulosus protoscolecesUpregulated at 50 μM, Downregulated at 250 μMReal-Time PCRConcentration-dependent modulation of calcium signaling pathways. nih.gov
Eg-CaM (calmodulin)E. granulosus protoscolecesUpregulated at 50 μM, Downregulated at 250 μMReal-Time PCRConcentration-dependent modulation of calcium signaling pathways. nih.gov

Protein Expression and Enzyme Activity Measurements (e.g., ELISA, Western Blot)

Analyzing changes in protein levels and enzyme activity provides further understanding of a drug's mechanism of action, complementing gene expression data. Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are standard methods for this purpose.

Western Blot Analysis: This technique is used to detect specific proteins in a sample and to quantify their expression levels. It has been employed to study the effect of tropisetron on intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways. Research has shown that tropisetron can influence the phosphorylation state of key signaling proteins. For example, studies on related compounds have demonstrated the ability to decrease the phosphorylation of p38 MAPK, a protein involved in cellular stress and inflammation. researchgate.net Tropisetron itself has been shown to decrease p38 MAP kinase levels to inhibit apoptosis. selleckchem.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of tropisetron research, an ELISA was used to measure the activity of Caspase-3, a key executioner enzyme in the apoptotic pathway. researchgate.net A study on SKOV3 ovarian cancer cells found that after 24 hours of exposure to 10 μM of tropisetron, the activity of Caspase-3 was significantly increased compared to control cells (P=0.008). researchgate.net This finding corroborates the gene expression data suggesting that tropisetron induces apoptosis. researchgate.netresearchgate.net

Target Protein/EnzymeAnalytical MethodBiological SystemTropisetron EffectKey Finding
Phosphorylated p38 MAPKWestern BlotRetinal Ganglion CellsDecreased LevelsInhibition of apoptosis via the p38 MAPK pathway. selleckchem.com
Caspase-3ELISASKOV3 Ovarian Cancer CellsSignificantly Increased Activity (P=0.008)Confirmation of apoptosis induction through activation of a key executioner caspase. researchgate.net

Immunohistochemical and Immunofluorescence Staining for Tissue Analysis

Immunohistochemistry (IHC) and Immunofluorescence (IF) are powerful techniques used to visualize the distribution and localization of specific proteins (antigens) within tissue sections. While specific studies detailing the use of IHC/IF to map the effects of tropisetron in tissues are not prevalent in the reviewed literature, the methodology is central to pharmacological research. A key component of the compound's name, citrate, plays a critical role in these analytical procedures.

Formalin fixation, a standard method for preserving tissue, creates protein cross-links that can mask antigenic sites, preventing antibody binding. ihcworld.com To overcome this, a step called antigen retrieval is required. Heat-Induced Epitope Retrieval (HIER) is a common method, and citrate buffer (pH 6.0) is one of the most widely used and effective solutions for this process. ihcworld.comnih.gov The buffer, heated to 95-100°C, helps to break the protein cross-links, thereby unmasking the antigens and allowing for successful antibody staining. ihcworld.com

The process for IHC using a citrate buffer antigen retrieval protocol typically involves:

Deparaffinization and Hydration: Removal of paraffin wax from the tissue sections using xylene and rehydration through a series of ethanol solutions. ihcworld.com

Antigen Retrieval: Immersion of the slides in a hot (95-100°C) 10mM sodium citrate buffer (pH 6.0) for 20-40 minutes. ihcworld.com

Staining: The subsequent steps involve blocking non-specific sites, incubation with primary antibodies specific to the target protein, and then detection using a secondary antibody conjugated to an enzyme (for IHC) or a fluorophore (for IF). ihcworld.com

The use of citrate buffer is crucial for enhancing the staining intensity and ensuring the reliability of IHC/IF results, making it an indispensable tool for analyzing protein expression in the context of drug effects on tissue architecture and cellular composition. ihcworld.com

Stability-Indicating Analytical Method Development

Stability-indicating methods are analytical procedures used to quantify the decrease in the amount of the active pharmaceutical ingredient (API) in a drug product over time due to degradation. These methods must be able to separate the intact API from its potential degradation products, ensuring that the measurement of the API is not interfered with by these other components.

Several stability-indicating assay methods have been developed for the determination of tropisetron in the presence of its degradation products, particularly those formed under acidic conditions. nih.govresearchgate.net The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and First-Derivative Spectrophotometry. nih.gov

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for stability studies. nih.govresearchgate.net A typical HPLC method for tropisetron involves a reversed-phase (RP) C18 column with UV detection. The mobile phase is optimized to achieve clear separation between tropisetron and its degradants. One validated method uses a mobile phase of methanol, water, acetonitrile, and triethylamine (65:20:15:0.2, v/v/v/v) with UV detection at 285 nm. nih.gov This method demonstrated linearity over a concentration range of 40-240 µg/mL. nih.gov

Thin-Layer Chromatography (TLC): A TLC-densitometry method has also been developed. This involves spotting the sample on a silica gel plate, developing it with a mobile phase such as methanol and glacial acetic acid (22:3, v/v), and then quantifying the separated spot of intact tropisetron using a densitometer at 285 nm. nih.gov This method was found to be linear for amounts ranging from 1-10 µ g/spot . nih.gov

First-Derivative Spectrophotometry: This technique leverages the differences in the UV spectra of tropisetron and its degradation products. By calculating the first derivative of the absorbance spectrum, one can measure the concentration of tropisetron at a wavelength where the degradation product has zero absorbance (a zero-crossing point), thus eliminating interference. For tropisetron, this measurement can be made at 271.9 nm. nih.gov The method is linear over a concentration range of 6-36 µg/mL. nih.gov

Analytical MethodKey ParametersLinearity RangeReference
HPLCColumn: RP Nucleosil C18; Mobile Phase: Methanol-Water-Acetonitrile-Trimethylamine (65:20:15:0.2); Detection: UV at 285 nm40-240 µg/mL nih.gov
TLC-DensitometryStationary Phase: Silica gel 60 F254; Mobile Phase: Methanol-Glacial Acetic Acid (22:3); Detection: Densitometry at 285 nm1-10 µg/spot nih.gov
First-Derivative SpectrophotometryMeasurement of first-derivative amplitudes at the zero-crossing point of the acid-induced degradation product (271.9 nm)6-36 µg/mL nih.gov

Impurity Profiling and Trace Analysis Methods

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and drug product. Regulatory authorities require strict control of impurities to ensure the safety and efficacy of pharmaceuticals. For this compound, this involves monitoring for process-related impurities (from the synthesis) and degradation products.

A key process-related impurity in the synthesis of tropisetron is α-tropine. Since α-tropine lacks a UV chromophore, it cannot be easily detected by standard HPLC-UV methods used for the API. google.com Therefore, alternative methods are required for its trace analysis.

Gas Chromatography (GC): A specific and sensitive method using gas chromatography with a Flame Ionization Detector (FID) has been developed to detect trace amounts of α-tropine in tropisetron hydrochloride injections. google.com The method involves concentrating the injection sample, dissolving it in methanol, and directly injecting it into the GC system. This procedure enhances the responsiveness of α-tropine and allows for a detection sensitivity as low as 0.09 µg/mL. google.com The chromatographic conditions are optimized to ensure that α-tropine is well-separated from the API, excipients, and other impurities. google.com

The European Pharmacopoeia also lists specific impurities for tropisetron, such as "Tropisetron impurity B," which must be monitored using official methods. The development of such impurity profiling methods is a critical component of quality control in the manufacturing of this compound.

Pharmaceutical Formulation Science Research

Development of Advanced Drug Delivery Systems

The development of advanced drug delivery systems for Tropisetron (B1223216) Citrate (B86180) has focused on enhancing patient compliance and therapeutic efficacy. A significant area of research has been the formulation of fast-dissolving oral wafers, offering a convenient alternative for patients who experience difficulty swallowing traditional solid dosage forms. jptcp.comjptcp.com

Design and Evaluation of Fast-Dissolving Oral Wafer Formulations

Fast-dissolving oral films or wafers are an innovative drug delivery system designed to dissolve rapidly in the oral cavity without the need for water. ijsr.netamazonaws.com Research has been conducted to develop and evaluate Tropisetron-loaded fast-dissolving oral wafers. jptcp.comjptcp.com These wafers are designed to disintegrate quickly, leading to rapid drug release and onset of action. jptcp.comjptcp.comamazonaws.com

In one study, various formulations of Tropisetron-loaded oral wafers (designated F1 to F8) were prepared and assessed for their physical and mechanical properties. jptcp.comjptcp.com The goal was to identify an optimized formulation with desirable characteristics such as rapid disintegration time, sufficient mechanical strength, and uniform drug content. jptcp.comjptcp.com Formulation F7 was identified as the most promising, exhibiting a rapid disintegration time of 31 seconds. jptcp.comjptcp.com

Application and Optimization of Solvent Casting Method for Films/Wafers

The solvent casting method is a common technique used for the fabrication of fast-dissolving oral films and wafers. ijsr.netidosi.org This method involves dissolving a film-forming polymer and other excipients in a suitable solvent to form a homogenous solution. The active pharmaceutical ingredient (API), in this case, Tropisetron, is then incorporated into the solution. ijsr.net The resulting mixture is cast onto a flat surface and dried to form a thin film. ijsr.netidosi.org

In the development of Tropisetron fast-dissolving oral wafers, the solvent casting method was employed. jptcp.comjptcp.com The process involved the use of water-soluble polymers dissolved in distilled water, followed by the addition of the API and other excipients. ijsr.net The solution was stirred to ensure uniformity and remove entrapped air before being cast and dried. ijsr.net This method allows for the production of films with uniform thickness and clarity. idosi.org

Excipient Selection and Compatibility Studies

The selection of appropriate excipients is crucial for the successful formulation of fast-dissolving oral wafers. These excipients include film-forming polymers, plasticizers, sweetening agents, flavoring agents, and saliva stimulating agents. globalresearchonline.netpermegear.com

For the formulation of Tropisetron fast-dissolving oral wafers, key excipients included Crosscarmellose sodium, Cross Povidone, Methyl Paraben, Citric acid, and Aspartame. jptcp.comjptcp.com Film-forming polymers, typically hydrophilic, are essential as they form the structural matrix of the wafer and facilitate rapid disintegration. ijsr.netamazonaws.com Plasticizers are incorporated to improve the mechanical properties of the film, such as tensile strength and elongation, and to reduce brittleness. globalresearchonline.net Sweeteners and flavors are used to enhance the palatability of the formulation. globalresearchonline.net Saliva stimulating agents, like citric acid, can be used to increase saliva production, thereby hastening the disintegration and dissolution of the wafer. globalresearchonline.net

Compatibility studies are performed to ensure that the API does not interact with the chosen excipients, which could affect the stability and efficacy of the final product. researchgate.net Fourier-transform infrared spectroscopy (FTIR) is a common technique used to investigate potential drug-excipient interactions. researchgate.netparuluniversity.ac.in In a study on Tropisetron HCL mouth dissolving films, FTIR analysis suggested no interaction between the drug and the polymers used. paruluniversity.ac.in

In Vitro Performance Characterization of Formulations

The performance of the formulated Tropisetron fast-dissolving oral wafers is assessed through various in vitro tests to ensure they meet the required quality standards.

Disintegration and Dissolution Kinetics Profiling

The disintegration time is a critical parameter for fast-dissolving formulations, with a desired range typically between 5 and 30 seconds. globalresearchonline.net For the optimized Tropisetron wafer formulation (F7), the disintegration time was found to be 31 seconds. jptcp.comjptcp.com

In vitro dissolution studies are conducted to evaluate the rate and extent of drug release from the formulation. jptcp.comjptcp.com For the F7 formulation, the dissolution profile showed that 94.02% of the Tropisetron was released within 10 minutes, indicating efficient and rapid drug delivery. jptcp.comjptcp.com Stability studies on the F7 formulation demonstrated that it maintained its quality and performance over a period of three months, with minimal changes in disintegration time and drug release. jptcp.comjptcp.com After three months, the disintegration time was 34 seconds, and the cumulative drug release was 99.12%. jptcp.com

In Vitro Dissolution Profile of Optimized Formulation F7

Time (minutes) Cumulative % of Drug Release
2 45.12
4 65.45
6 78.23
8 87.98
10 94.02
12 99.65

This table is interactive. Source: Journal of Population Therapeutics and Clinical Pharmacology jptcp.com

Assessment of Mechanical Properties (e.g., Tensile Strength)

The mechanical properties of the oral wafers are important for ensuring they can withstand handling and packaging without breaking. Tensile strength is a key parameter used to assess the mechanical integrity of the films. jptcp.comjptcp.com The optimized Tropisetron wafer formulation, F7, exhibited a high tensile strength of 0.712 kg/cm ². jptcp.comjptcp.com The thickness of the film is another important physical characteristic that is measured to ensure uniformity. permegear.com

Physical and Mechanical Properties of Optimized Tropisetron Wafer Formulation (F7)

Parameter Value
Disintegration Time 31 seconds
Tensile Strength 0.712 kg/cm ²
Drug Content Uniformity 93.65%

This table is interactive. Source: Journal of Population Therapeutics and Clinical Pharmacology jptcp.comjptcp.com

Drug Content Uniformity and Release Profile Determination

The uniformity of dosage units is a critical quality attribute for pharmaceutical formulations, ensuring that every unit contains the intended amount of the active pharmaceutical ingredient (API) within a narrow range. For Tropisetron Citrate, various formulations have been evaluated for their drug content uniformity.

In the development of fast-dissolving oral wafers of Tropisetron, a study reported on eight different formulations (F1 to F8). jptcp.comjptcp.com The drug content uniformity was found to be a key parameter in identifying the optimal formulation. Formulation F7 exhibited a high degree of drug content uniformity at 93.65%, alongside other favorable characteristics. jptcp.comjptcp.com This indicates that the solvent casting method used for these wafers can produce units with consistent amounts of Tropisetron. jptcp.comjptcp.com

The release profile of a drug from its formulation is crucial as it dictates the rate and extent of drug availability at the site of action. For Tropisetron, research has focused on developing formulations that offer either rapid or sustained release, depending on the therapeutic need.

Fast-dissolving oral wafers have been designed to provide rapid drug release, which is beneficial for patient convenience and quick onset of action. jptcp.comjptcp.com In vitro dissolution studies of the optimized wafer formulation (F7) showed a release of 94.02% of Tropisetron within 10 minutes. jptcp.comjptcp.com This rapid dissolution is intended to enhance patient compliance. jptcp.comjptcp.com

Conversely, for applications requiring a prolonged therapeutic effect, sustained-release formulations have been investigated. One such approach involves the use of microspheres. A study on Tropisetron-loaded microspheres prepared with polymers like ethyl-cellulose, sodium alginate, and HPMC K15M demonstrated a sustained release profile over a 12-hour period. researchgate.net The release kinetics of the most effective formulation in this study followed a zero-order model, indicating a constant drug release rate, with the mechanism identified as anomalous diffusion. researchgate.netresearchgate.net

Transdermal patches represent another strategy for sustained drug delivery. A novel Tropisetron patch was shown to maintain a plateau blood concentration for an extended period after application, in contrast to the rapid elimination observed with injections. nih.gov This suggests a controlled and continuous release of Tropisetron through the skin. nih.gov

Physical and Chemical Stability of Formulations

Compatibility Studies with Common Intravenous Infusion Solutions

The compatibility and stability of this compound in various intravenous (IV) infusion solutions are critical for ensuring its safe and effective administration in a clinical setting. Studies have shown that diluted solutions of Tropisetron are physically and chemically stable for at least 24 hours in several common IV fluids. medsafe.govt.nznps.org.aufda.gov.ph

Compatible Intravenous Infusion Solutions: medsafe.govt.nznps.org.au

Sodium chloride 0.9%

Glucose 5%

Ringer's solution (potassium chloride, sodium chloride, and calcium chloride)

Fructose (Levulose) 5%

Mannitol 10%

Potassium chloride 0.3% and sodium chloride 0.9%

Potassium chloride 0.3% and glucose 5%

While physical and chemical stability is maintained for 24 hours, it is often recommended to use the diluted solution within eight hours of preparation due to the risk of microbial contamination, with storage at 2-8°C. medsafe.govt.nzfda.gov.ph

Admixture Stability with Co-administered Pharmaceutical Agents

In clinical practice, Tropisetron is often co-administered with other drugs, making admixture stability a key consideration. Research has demonstrated the stability of Tropisetron when mixed with certain other pharmaceutical agents.

A study evaluating the admixture of butorphanol (B1668111) tartrate (0.08 mg/mL) and tropisetron hydrochloride (0.05 mg/mL) in 0.9% sodium chloride injection found the combination to be stable for 14 days when stored in polyolefin bags or glass bottles at 4°C and 25°C, protected from light. nih.gov The concentrations of both drugs remained at a minimum of 98% of their initial values, with no significant changes in pH or visual appearance. nih.gov

Similarly, an investigation into the stability of dezocine (B144180) (40 mg/100 mL) and tropisetron (5 mg/100 mL) in 0.9% sodium chloride injection showed that the admixture was stable for at least 14 days at 4°C or 25°C in both polyolefin bags and glass bottles. nih.gov The concentrations of both drugs were maintained at 98% or higher, and the solutions remained clear and colorless. nih.gov

The compatibility of methylprednisolone (B1676475) sodium succinate (B1194679) and tropisetron hydrochloride in 0.9% sodium chloride injection has also been confirmed. nih.govbmj.com Admixtures with methylprednisolone sodium succinate concentrations of 0.4 mg/mL or 0.8 mg/mL and a tropisetron concentration of 0.05 mg/mL were stable for up to 48 hours at 4°C and 25°C. nih.govbmj.com High-performance liquid chromatography (HPLC) analysis showed that both drugs maintained at least 97% of their initial concentrations. nih.govbmj.combmj.com

However, incompatibility has been noted in some combinations. For instance, when lornoxicam (B1675139) was combined with tropisetron in an infusion solution, a slight precipitate was observed after 4 to 48 hours of storage, indicating incompatibility. researchgate.net

Advanced Analytical Techniques for Formulation Characterization

A variety of advanced analytical techniques are employed to characterize this compound formulations and ensure their quality. These methods are crucial for determining drug content, identifying degradation products, and assessing stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Tropisetron. sphinxsai.com It is recommended by the British Pharmacopoeia for analyzing related substances. sphinxsai.com Stability-indicating HPLC methods have been developed to determine Tropisetron in the presence of its acid-induced degradation products. nih.gov One such method utilizes an RP Nucleosil C18 column with a mobile phase of methanol-water-acetonitrile-trimethylamine and UV detection at 285 nm. nih.gov HPLC is also used to determine encapsulation efficiency in nanoparticle formulations and to measure drug release kinetics. nih.gov

Thin-Layer Chromatography (TLC) offers a simpler and accurate alternative to HPLC for the quantitative determination of Tropisetron in pharmaceutical formulations. sphinxsai.com A densitometric TLC method has been developed for separating Tropisetron from its acid-induced degradation products, with measurements taken at 285 nm. sphinxsai.comnih.gov

Spectrophotometry , particularly first-derivative spectrophotometry, has been used as a stability-indicating method. This technique allows for the measurement of Tropisetron in the presence of its degradation products by measuring derivative amplitudes at a zero-crossing point. nih.gov

Other techniques used in the pre-formulation and formulation stages include:

Fourier-Transform Infrared Spectroscopy (FT-IR) : To study the compatibility of Tropisetron with excipients in formulations like microspheres. researchgate.net

Differential Scanning Calorimetry (DSC) : To investigate the physical state and potential interactions of the drug within a formulation. researchgate.net

Potentiometric Titration : Recommended by the British Pharmacopoeia for the assay of the raw material. sphinxsai.com

These analytical methods are essential for the development and quality control of this compound formulations. sphinxsai.comresearchgate.net

Strategies for Enhancing Drug Delivery and Bioavailability in Specific Formulation Types

Enhancing the drug delivery and bioavailability of Tropisetron is a key focus of formulation research, aiming to improve therapeutic efficacy and patient compliance. patsnap.com Various strategies have been explored for different formulation types.

For oral delivery, fast-dissolving oral wafers have been developed to provide a convenient alternative for patients who have difficulty swallowing traditional tablets. jptcp.comjptcp.com These wafers are designed to disintegrate and dissolve rapidly in the mouth, leading to quick drug absorption. jptcp.comjptcp.com The use of superdisintegrants like Croscarmellose sodium and Crospovidone in the formulation facilitates this rapid disintegration. jptcp.comjptcp.com

Nanoparticle-based systems are another promising approach to enhance bioavailability. jpionline.org For transdermal delivery, nano-ethosomes , which are ethanolic vesicular systems, have been investigated as potential nanocarriers to improve the permeation of water-soluble drugs like Tropisetron HCl through the skin. researchgate.net These systems are designed to improve bioavailability and patient convenience. researchgate.net The composition of these ethosomes, including the type and concentration of phospholipids (B1166683) and ethanol, can be optimized to control vesicle size, entrapment efficiency, and drug release. researchgate.net

Transdermal patches offer a non-invasive method for controlled, long-term drug delivery. europa.euresearchgate.netmdpi.com A novel Tropisetron patch has been shown to provide sustained plasma concentrations, which could be beneficial for managing chemotherapy-induced nausea and vomiting over several days. nih.gov This delivery system avoids first-pass metabolism, a factor that reduces the bioavailability of orally administered Tropisetron. drugbank.comnih.govmims.com

Microspheres have been formulated to achieve sustained release of Tropisetron. researchgate.net By encapsulating the drug within polymers, a prolonged release profile can be achieved, which may be advantageous in certain clinical scenarios. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for reproducibility in preclinical studies involving Tropisetron Citrate?

  • Methodological Answer : Ensure detailed documentation of compound preparation (e.g., solvent, concentration), administration routes (e.g., intraperitoneal vs. oral), and control groups (e.g., vehicle-only controls). For in vitro studies, specify cell lines, incubation times, and receptor-binding assay protocols (e.g., radioligand displacement assays for 5-HT3 receptor antagonism). Include batch numbers and purity verification (e.g., HPLC) to address variability .
  • Example : A study validating Tropisetron’s α7 nicotinic receptor agonism should report exact concentrations, exposure durations, and negative controls (e.g., MLA citrate as an α7 antagonist) to ensure replicability .

Q. How can researchers systematically identify literature gaps on this compound’s dual receptor activity (5-HT3 antagonism and α7 agonism)?

  • Methodological Answer : Use structured database searches (e.g., PubMed, SciFinder) with Boolean operators:

  • Search terms: ("this compound" OR "ICS 205-930") AND ("5-HT3 receptor" OR "α7 nicotinic receptor") NOT ("commercial production" OR "price").
  • Filter by study type (e.g., preclinical, clinical) and year (post-2010 for recent findings). Cross-reference citation networks (e.g., Google Scholar’s "Cited by") to track conflicting results .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adopt OSHA HCS guidelines:

  • Use PPE (gloves, lab coats) to avoid oral/ocular exposure (H301 hazard).
  • Store separately from aqueous environments (H410 hazard) and dispose via certified waste management systems. Include toxicity data (e.g., LD50 in rodents) in supplementary materials for institutional review .

Advanced Research Questions

Q. How can contradictory findings on Tropisetron’s receptor-specific effects be resolved?

  • Methodological Answer : Perform functional selectivity assays:

Compare dose-response curves for 5-HT3 (e.g., inhibition of serotonin-induced ion currents) and α7 (e.g., acetylcholine-evoked currents in transfected HEK293 cells).

Use knockout models (e.g., α7-null mice) to isolate receptor contributions.

Apply statistical tools (e.g., two-way ANOVA) to analyze interaction effects between receptor pathways .

Q. What strategies optimize clinical trial designs for this compound in comorbid conditions (e.g., chemotherapy-induced nausea and neuroinflammation)?

  • Methodological Answer : Implement a PICOT framework:

  • P opulation: Cancer patients receiving cisplatin-based chemotherapy.
  • I ntervention: IV Tropisetron (5 mg/day) + dexmedetomidine (per ).
  • C omparison: Standard ondansetron regimen.
  • O utcome: Reduction in nausea (VAS scores) and neuroinflammatory biomarkers (e.g., IL-6).
  • T ime: 7-day post-treatment follow-up .

Q. How can researchers address Tropisetron’s organ toxicity risks in chronic exposure models?

  • Methodological Answer :

  • In vitro : Use 3D liver spheroids to assess hepatotoxicity (e.g., ALT/AST release) over 14 days.
  • In vivo : Conduct OECD 453-compliant rodent studies with histopathological analysis of kidneys/liver after 90-day dosing.
  • Data analysis : Apply benchmark dose (BMD) modeling to establish NOAEL/LOAEL thresholds .

Q. What computational methods validate Tropisetron’s binding affinity to 5-HT3 and α7 receptors?

  • Methodological Answer :

Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (PDB: 5HT3: 6NP0, α7: 7KO6).

Validate with molecular dynamics simulations (GROMACS) to assess binding stability (RMSD < 2 Å).

Cross-validate with SPR (surface plasmon resonance) for kinetic binding parameters (ka/kd) .

Data Analysis & Reporting

Q. How should researchers statistically analyze dose-dependent effects in Tropisetron studies?

  • Methodological Answer :

  • Use non-linear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values.
  • Apply the Hill equation to quantify cooperativity.
  • For clinical data, employ mixed-effects models to account for inter-patient variability .

Q. What guidelines ensure ethical reporting of negative/ambiguous results in Tropisetron research?

  • Methodological Answer :

  • Adhere to ARRIVE 2.0 guidelines for preclinical studies.
  • Disclose limitations (e.g., small sample sizes) in the discussion section.
  • Publish negative results in repositories like Figshare to combat publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.